![molecular formula C13H10BNO2 B13984271 [3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
[3-(3-Cyanophenyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Cyanophenyl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a cyano group at the meta position. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Cyanophenyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
[3-(3-Cyanophenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学的研究の応用
Chemistry
In chemistry, [3-(3-Cyanophenyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, boronic acids are explored for their potential as enzyme inhibitors and sensors. The cyano group in this compound can enhance its binding affinity to certain biological targets, making it a candidate for drug development .
Industry
Industrially, this compound is used in the production of polymers and materials with specific electronic properties. Its role in cross-coupling reactions also makes it valuable in the synthesis of fine chemicals .
作用機序
The mechanism of action of [3-(3-Cyanophenyl)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product . The cyano group can influence the electronic properties of the compound, affecting its reactivity and binding affinity in various reactions .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the cyano group and has different electronic properties.
[4-(4-Cyanophenyl)phenyl]boronic Acid: Similar structure but with the cyano group at the para position, affecting its reactivity and applications.
Uniqueness
The presence of the cyano group at the meta position in [3-(3-Cyanophenyl)phenyl]boronic acid provides unique electronic properties that can enhance its reactivity in certain reactions and its binding affinity in biological applications .
特性
分子式 |
C13H10BNO2 |
|---|---|
分子量 |
223.04 g/mol |
IUPAC名 |
[3-(3-cyanophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BNO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,16-17H |
InChIキー |
XVHAFQAGABAGQI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



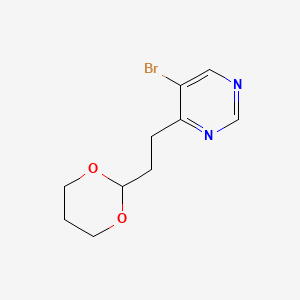
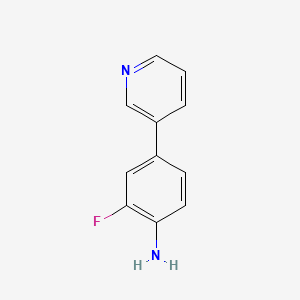

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
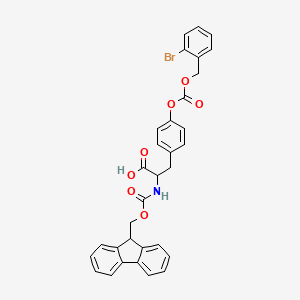
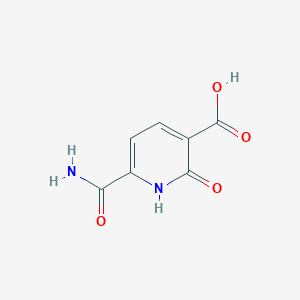
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
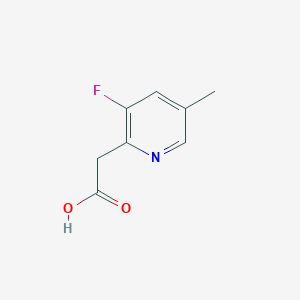
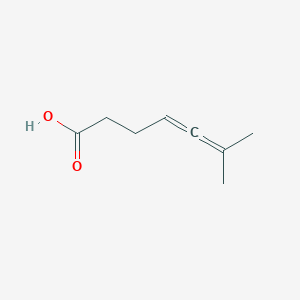
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
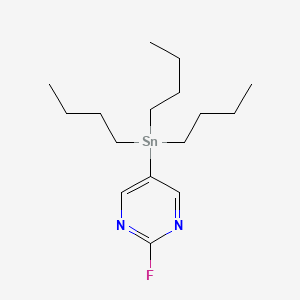
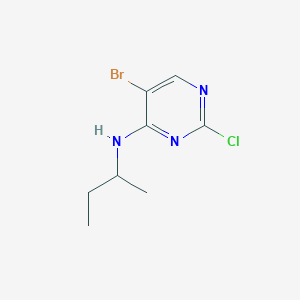
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
